molecular formula C19H16N6O3 B14931312 2-{5-[(4-Ethoxyphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

2-{5-[(4-Ethoxyphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B14931312
M. Wt: 376.4 g/mol
InChI Key: JJQWTZMZUKCOCT-UHFFFAOYSA-N
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Description

2-{5-[(4-Ethoxyphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a fused tricyclic system, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-Ethoxyphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multiple steps, starting from readily available starting materials

    Formation of the Core Structure: The core structure can be synthesized through a cyclization reaction involving appropriate precursors. For example, a reaction between a hydrazine derivative and a suitable nitrile can form the pyrazole ring, which can then be further reacted with a triazole precursor to form the fused tricyclic system.

    Introduction of Substituents: The furan and ethoxyphenoxy groups can be introduced through nucleophilic substitution reactions. For instance, the furan ring can be attached via a Friedel-Crafts acylation reaction, while the ethoxyphenoxy group can be introduced through an etherification reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-Ethoxyphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated products.

Scientific Research Applications

2-{5-[(4-Ethoxyphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has shown potential as a biological probe for studying various biochemical pathways. It can be used to investigate enzyme activities and receptor interactions.

    Medicine: Due to its potential therapeutic properties, the compound is being explored as a candidate for drug development. It has shown promise in preclinical studies for the treatment of certain cancers and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{5-[(4-Ethoxyphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells. Additionally, the compound may interact with other proteins and receptors, modulating various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another class of compounds with a similar core structure, known for their CDK inhibitory activity.

    Triazolo[1,5-c]pyrimidine: Compounds with a similar triazole-pyrimidine fusion, used in various medicinal chemistry applications.

Uniqueness

2-{5-[(4-Ethoxyphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine stands out due to its unique combination of substituents, which confer specific biological activities and chemical reactivity. The presence of the furan and ethoxyphenoxy groups enhances its potential as a versatile intermediate in organic synthesis and a promising candidate for drug development.

Properties

Molecular Formula

C19H16N6O3

Molecular Weight

376.4 g/mol

IUPAC Name

4-[5-[(4-ethoxyphenoxy)methyl]furan-2-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H16N6O3/c1-2-26-12-3-5-13(6-4-12)27-10-14-7-8-16(28-14)18-22-19-15-9-21-23-17(15)20-11-25(19)24-18/h3-9,11H,2,10H2,1H3,(H,21,23)

InChI Key

JJQWTZMZUKCOCT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C=NN5

Origin of Product

United States

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